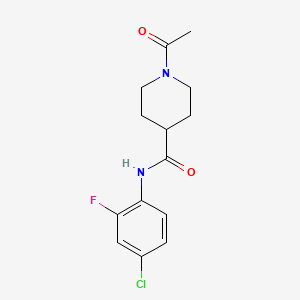
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ACY-1215 and is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in various cellular processes, including gene expression, protein degradation, and cell motility. ACY-1215 has shown promising results in preclinical studies and is being investigated for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
ACY-1215 works by selectively inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which is an enzyme that plays a crucial role in various cellular processes. This compound is responsible for the deacetylation of various proteins, including alpha-tubulin, HSP90, and cortactin. Inhibition of this compound leads to the accumulation of acetylated proteins, ultimately leading to the activation of various cellular pathways, including the unfolded protein response, autophagy, and apoptosis.
Biochemical and Physiological Effects
ACY-1215 has been shown to have various biochemical and physiological effects. In cancer, ACY-1215 leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 reduces the accumulation of toxic proteins in the brain, leading to a reduction in disease progression. In autoimmune diseases, ACY-1215 modulates the immune response, leading to a reduction in inflammation.
実験室実験の利点と制限
ACY-1215 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which allows for the study of the specific role of this compound in various cellular processes. However, one limitation is that the synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
将来の方向性
There are several future directions for the study of ACY-1215. One future direction is the investigation of ACY-1215 as a potential treatment for other diseases, including infectious diseases and metabolic disorders. Another future direction is the development of more potent and selective 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide inhibitors. Finally, the investigation of the combination of ACY-1215 with other therapies, including chemotherapy and immunotherapy, is another future direction for the study of ACY-1215.
合成法
The synthesis of ACY-1215 involves several steps, including the reaction of 4-chloro-2-fluoroaniline with acetic anhydride to form 1-acetyl-4-chloro-2-fluoroaniline. The resulting compound is then reacted with piperidine-4-carboxylic acid to form ACY-1215. The synthesis of ACY-1215 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. In cancer, ACY-1215 has shown promising results in preclinical studies as a potential treatment for multiple myeloma, lymphoma, and solid tumors. ACY-1215 works by inhibiting 1-acetyl-N-(4-chloro-2-fluorophenyl)-4-piperidinecarboxamide, which leads to the accumulation of misfolded proteins, ultimately leading to cancer cell death. In neurodegenerative disorders, ACY-1215 has shown potential as a treatment for Huntington's disease and Alzheimer's disease. ACY-1215 works by reducing the accumulation of toxic proteins in the brain, which are responsible for the progression of these diseases. In autoimmune diseases, ACY-1215 has shown potential as a treatment for lupus and rheumatoid arthritis. ACY-1215 works by modulating the immune response, leading to a reduction in inflammation.
特性
IUPAC Name |
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRCNVGOOQZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
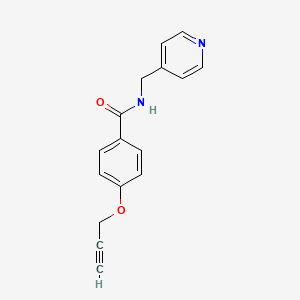
![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
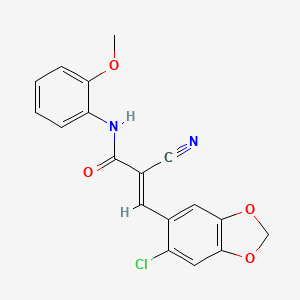
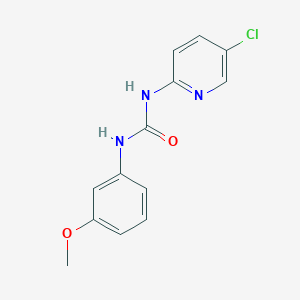
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)
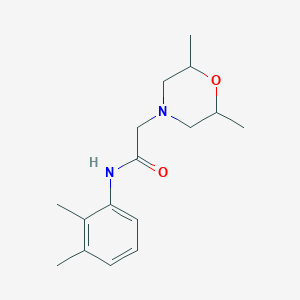
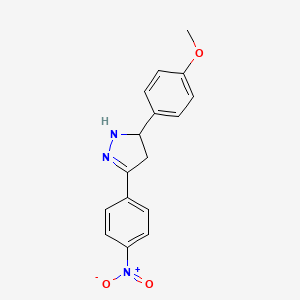
![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)